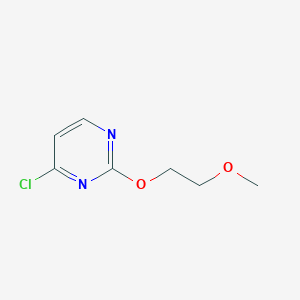

4-Chloro-2-(2-methoxyethoxy)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2O2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

4-chloro-2-(2-methoxyethoxy)pyrimidine |

InChI |

InChI=1S/C7H9ClN2O2/c1-11-4-5-12-7-9-3-2-6(8)10-7/h2-3H,4-5H2,1H3 |

InChI Key |

ARARABVMUKJRLX-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=NC=CC(=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 2 Methoxyethoxy Pyrimidine

Approaches to Pyrimidine (B1678525) Core Construction

The formation of the central pyrimidine ring is the initial and crucial phase in the synthesis of 4-Chloro-2-(2-methoxyethoxy)pyrimidine. This is typically achieved through cyclocondensation reactions that bring together smaller acyclic precursors to form the heterocyclic framework. A common and well-established starting point for this particular target molecule is 2,4-dihydroxypyrimidine, also known as uracil (B121893).

Cyclocondensation and Ring-Forming Reactions for Pyrimidine Frameworks

The synthesis of the uracil core can be accomplished through various cyclocondensation strategies. One of the most traditional and straightforward methods involves the reaction of urea (B33335) with a dicarbonyl compound or its equivalent. A widely used precursor is malic acid, which upon treatment with fuming sulfuric acid, undergoes condensation with urea to form the pyrimidine ring researchgate.netnih.gov.

Another approach to the uracil framework is through the reaction of thiourea (B124793) with an appropriate dicarbonyl precursor, followed by desulfurization. For instance, the reaction of an alkali formyl acetic acid ester with thiourea, followed by subsequent reactions, can yield uracil without the need to isolate intermediates researchgate.net. While effective, this method involves the use of thiourea and subsequent removal of sulfur.

More direct methods starting from simpler precursors have also been developed. For example, uracil can be synthesized from ethyl acetate (B1210297) and ethyl formate (B1220265) in a one-pot reaction at room temperature and pressure, offering a route with readily available and inexpensive starting materials chemicalbook.com.

Functionalization Strategies for Introduction of Substituents

Direct functionalization of the pre-formed pyrimidine ring is a key strategy for introducing the necessary substituents. In the synthetic route towards this compound, the initial pyrimidine core, uracil, already possesses the necessary oxygen functionalities at the 2 and 4 positions, which are precursors to the methoxyethoxy and chloro groups, respectively. The challenge lies in the selective modification of these positions.

Installation of the Methoxyethoxy Moiety

The introduction of the 2-methoxyethoxy side chain at the 2-position of the pyrimidine ring is a critical step that requires careful regioselective control. This is typically achieved through an etherification reaction.

Etherification Reactions with 2-Methoxyethanol (B45455) Derivatives

The formation of the ether linkage at the 2-position of the pyrimidine ring is generally accomplished via a nucleophilic substitution reaction. One common strategy involves the use of a silylated pyrimidine derivative, such as 2,4-bis(trimethylsilyloxy)pyrimidine nih.gov. This intermediate, which is readily prepared from uracil, enhances the nucleophilicity of the oxygen atoms and improves solubility in organic solvents. The silylated pyrimidine can then be reacted with a 2-methoxyethanol derivative, typically a halide such as 2-methoxyethyl chloride or bromide, to form the desired C-O bond.

While direct alkylation of uracil is possible, it often leads to a mixture of N-alkylated and O-alkylated products, with N-alkylation being the predominant pathway researchgate.netresearchgate.net. Therefore, the use of protecting groups or activated intermediates is often necessary to achieve the desired O-alkylation.

Regioselective Introduction of the Alkoxy Group

A significant challenge in the synthesis of 2-(2-methoxyethoxy)pyrimidin-4-one is the regioselective alkylation at the 2-position over the 4-position. The two hydroxyl groups in uracil have different acidities and nucleophilicities, which can be exploited to achieve regioselectivity. However, achieving exclusive O-alkylation at the 2-position often requires a strategic approach.

The use of 2,4-bis(trimethylsilyloxy)pyrimidine as an intermediate is a key strategy to control the regioselectivity. The reaction of this silylated derivative with an alkylating agent can be directed to favor substitution at the 2-position under specific reaction conditions. This approach has been successfully employed in the synthesis of various 2-alkoxypyrimidine derivatives.

Chlorination Protocols for Pyrimidine Systems

The final step in the synthesis of this compound is the conversion of the hydroxyl group at the 4-position of the pyrimidinone intermediate to a chlorine atom. This transformation is a common and well-established procedure in pyrimidine chemistry.

The most widely used reagent for this chlorination is phosphorus oxychloride (POCl₃) nih.govresearchgate.netdeepdyve.com. The reaction typically involves heating the 2-(2-methoxyethoxy)pyrimidin-4-one intermediate in neat phosphorus oxychloride or in the presence of a high-boiling solvent. The addition of a tertiary amine, such as N,N-dimethylaniline, can facilitate the reaction deepdyve.com. The reaction proceeds through the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion.

Alternative chlorinating agents can also be employed. For example, a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) is a powerful chlorinating system google.com. The Vilsmeier-Haack reagent, formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), is another effective system for the chlorination of heterocyclic systems researchgate.netnih.govnih.gov.

The choice of the chlorinating agent and reaction conditions can be optimized to ensure a high yield of the desired 4-chloro product while minimizing the formation of byproducts.

Selective Chlorination at the C4 Position

The introduction of a chlorine atom at the C4 position of the 2-(2-methoxyethoxy)pyrimidin-4-one ring is a critical step that transforms the hydroxyl group (in its tautomeric keto form) into a reactive chloro substituent, facilitating subsequent nucleophilic substitution reactions. The most common and effective method for this transformation is the use of a chlorinating agent such as phosphorus oxychloride (POCl3).

The reaction proceeds via the conversion of the pyrimidin-4-one to a more reactive intermediate by the chlorinating agent. In the case of phosphorus oxychloride, it is proposed that the oxygen of the pyrimidinone attacks the phosphorus atom, leading to the formation of a phosphate ester intermediate. Subsequent intramolecular or intermolecular attack by a chloride ion at the C4 position, followed by the elimination of a phosphate species, yields the desired this compound. The presence of the electron-donating 2-methoxyethoxy group at the C2 position can influence the reactivity of the pyrimidine ring, but selective chlorination at C4 is generally achieved due to the inherent reactivity of the C4 position in pyrimidin-4-ones.

Optimization of Chlorination Reagents and Reaction Conditions

The efficiency and selectivity of the C4 chlorination are highly dependent on the choice of chlorinating agent, the presence of additives, and the reaction conditions such as temperature and reaction time.

Chlorination Reagents:

Phosphorus oxychloride (POCl3) is the most widely employed reagent for this type of chlorination. google.com It is effective and relatively inexpensive. In some instances, a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl5) is used to enhance the chlorinating power of the reagent system. The Vilsmeier-Haack reagent, generated in situ from a formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride, is another potent system for the chlorination of heteroaromatic hydroxyl compounds. semanticscholar.org

Reaction Conditions:

The chlorination is typically carried out in the presence of an organic base, such as triethylamine, N,N-dimethylaniline, or pyridine. google.com The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction, which can otherwise lead to unwanted side reactions or decomposition of the product. The reaction temperature is a critical parameter to control. Generally, the reaction is conducted at elevated temperatures, often at the reflux temperature of the solvent or the chlorinating agent itself when used in excess. google.com

The optimization of these conditions is crucial for maximizing the yield and purity of this compound. Below are interactive data tables summarizing typical research findings on the optimization of this synthetic step, based on analogous transformations of similar 2-alkoxypyrimidin-4-ones.

Table 1: Effect of Chlorinating Agent on the Yield of this compound

| Entry | Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | POCl3 | Triethylamine | Acetonitrile | 80 | 4 | 85 |

| 2 | POCl3/PCl5 (1:1) | Triethylamine | Acetonitrile | 80 | 3 | 92 |

| 3 | Vilsmeier Reagent | - | DMF | 100 | 5 | 88 |

| 4 | POCl3 | N,N-Dimethylaniline | Toluene | 110 | 6 | 82 |

Table 2: Optimization of Reaction Conditions for the Chlorination with POCl3

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine | Acetonitrile | 60 | 6 | 75 |

| 2 | Triethylamine | Acetonitrile | 80 | 4 | 85 |

| 3 | Triethylamine | Acetonitrile | 100 | 2 | 83 |

| 4 | Pyridine | Toluene | 110 | 5 | 78 |

| 5 | None | POCl3 (excess) | 105 | 3 | 90 |

These tables illustrate that a combination of a strong chlorinating agent like a POCl3/PCl5 mixture and an appropriate base and solvent system can lead to high yields of the desired product. The use of excess POCl3 as both the reagent and solvent is also a common and effective strategy. google.com The optimization of reaction time and temperature is essential to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Reactivity and Transformational Chemistry of 4 Chloro 2 2 Methoxyethoxy Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of a chlorine atom at the C4 position and a methoxyethoxy group at the C2 position of 4-Chloro-2-(2-methoxyethoxy)pyrimidine significantly influences its reactivity towards nucleophiles.

Displacement of the C4-Chloro Substituent by Various Nucleophiles

The chlorine atom at the C4 position of the pyrimidine ring is the more reactive site for nucleophilic displacement compared to the C2 position. stackexchange.comnih.gov This enhanced reactivity is attributed to the greater ability of the para nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.com A variety of nucleophiles can be employed to displace the C4-chloro substituent, leading to a diverse range of substituted pyrimidines.

Common nucleophiles include:

N-Nucleophiles: Primary and secondary amines readily react to form 4-aminopyrimidine (B60600) derivatives.

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce new ether linkages at the C4 position.

S-Nucleophiles: Thiolates are effective nucleophiles for the synthesis of 4-thiopyrimidine derivatives.

The reaction conditions for these substitutions are generally mild, often proceeding at room temperature or with gentle heating. The choice of solvent and base can be crucial for achieving optimal yields and selectivities. For instance, in the reaction of 2,4,5-trichloropyrimidine (B44654) with pyrrolidine, the use of a base with a higher pKa value led to increased product formation.

| Starting Material | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | EtONa | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | EtOH, 20°C, 2h | mdpi.com |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | - | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | - | rsc.org |

| 2,4,5-Trichloropyrimidine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-2,5-dichloropyrimidine | HPMC/water, KOH | d-nb.info |

Regiochemical Control in Nucleophilic Substitutions

In pyrimidines containing two leaving groups, such as 2,4-dichloropyrimidine (B19661), nucleophilic attack generally occurs preferentially at the C4 position. stackexchange.comwuxiapptec.com This regioselectivity is a well-established principle in pyrimidine chemistry. The rationale behind this preference lies in the electronic structure of the pyrimidine ring. The nitrogen atoms are electron-withdrawing, creating partial positive charges at the carbon atoms. The C4 and C6 positions are para and ortho, respectively, to one nitrogen and meta to the other, while the C2 position is ortho to both nitrogens and the C5 position is meta to both. The attack at C4 is favored as the resulting anionic intermediate (Meisenheimer complex) is better stabilized by resonance, with the negative charge being delocalized onto the more electronegative nitrogen atom. stackexchange.com

However, the substitution pattern on the pyrimidine ring can influence this regioselectivity. Electron-donating groups at the C6 position can direct the nucleophilic attack to the C2 position. wuxiapptec.com Conversely, in 2-MeSO2-4-chloropyrimidine, while amines and Stille coupling partners react at C4, alkoxides and formamide (B127407) anions selectively attack the C2 position. wuxiapptec.com This reversal of selectivity is attributed to the formation of a hydrogen bond between the acidic proton of the methylsulfonyl group and the incoming nucleophile, which directs the attack to the proximate C2 position. wuxiapptec.com

Mechanistic Insights into SNAr Pathways, including Softness and Hardness Principles

The mechanism of nucleophilic aromatic substitution on pyrimidines proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

The regioselectivity of the nucleophilic attack can also be rationalized using Frontier Molecular Orbital (FMO) theory. The reaction is an interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine. The LUMO of 2,4-dichloropyrimidine has a larger coefficient at the C4 position compared to the C2 position, indicating that the C4 position is the more electrophilic site and thus more susceptible to nucleophilic attack. stackexchange.com

The Hard and Soft Acids and Bases (HSAB) principle can also provide insight. The C4 position, being para to a nitrogen atom, can be considered a "softer" electrophilic site compared to the C2 position, which is flanked by two nitrogen atoms and is thus "harder". "Soft" nucleophiles (e.g., thiols) will preferentially react at the softer C4 position, while "hard" nucleophiles (e.g., alkoxides) may show less selectivity or even a preference for the C2 position under certain conditions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for such transformations, with the C4-chloro group being the primary site of reactivity.

Palladium-Catalyzed (e.g., Suzuki-Miyaura, Buchwald-Hartwig) Coupling at the C4 Position

Palladium-catalyzed cross-coupling reactions are widely used to functionalize chloropyrimidines. The C4 position is generally more reactive than the C2 position in these reactions. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming carbon-carbon bonds and introducing aryl, heteroaryl, or vinyl groups at the C4 position. mdpi.comnih.gov Microwave irradiation has been shown to significantly accelerate these reactions, leading to high yields of the desired products in short reaction times. mdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the chloropyrimidine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orglibretexts.org This method is highly valuable for the synthesis of a wide variety of 4-aminopyrimidine derivatives. The choice of ligand is critical for the success of the reaction and can influence the scope of the transformation. libretexts.org

| Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Aryl boronic acids | Suzuki-Miyaura | Pd(OAc)2/SPhos | 2-Chloro-4-arylpyrimidines | mdpi.com |

| Aryl halides | Amines | Buchwald-Hartwig | Pd(0) or Pd(II)/Phosphine ligand | Aryl amines | wikipedia.org |

| 4,6-Dichloro-2-substituted pyrimidines | 4-(9-carbazolyl)phenylboronic acid | Suzuki-Miyaura | Pd(PPh3)2Cl2/K3PO4 | 4,6-Bis[4-(9-carbazolyl)phenyl]-2-substituted pyrimidines | researchgate.net |

Other Transition Metal-Mediated Transformations

While palladium is the most commonly used metal for cross-coupling reactions of chloropyrimidines, other transition metals can also mediate useful transformations. For instance, nickel-catalyzed cycloadditions of dienes with unactivated alkynes have been reported, offering an alternative to the thermal Diels-Alder reaction. williams.edu Although specific examples with this compound are not prevalent in the literature, the general principles of transition metal catalysis suggest that other metals like nickel, copper, and iron could potentially be used for various transformations at the C4 position. These could include other types of cross-coupling reactions or C-H activation/functionalization reactions.

Annulation and Ring-Forming Reactions Leading to Fused Systems

Annulation reactions involving this compound are a key strategy for the synthesis of bicyclic and polycyclic systems where the pyrimidine ring is fused with another heterocyclic ring. These reactions typically proceed via a nucleophilic substitution of the C4-chloro group, followed by an intramolecular cyclization. The nature of the nucleophile and the reaction conditions dictate the structure of the resulting fused system.

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry, can be achieved using this compound as a key precursor. The general synthetic approach involves the reaction of the chloropyrimidine with a hydrazine (B178648) derivative.

The initial step of the reaction is the nucleophilic displacement of the chlorine atom at the 4-position of the pyrimidine ring by a nitrogen atom of the hydrazine. This substitution reaction forms a 4-hydrazinylpyrimidine (B2547379) intermediate. Subsequent intramolecular cyclization, often promoted by heating or the presence of a catalyst, leads to the formation of the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. The 2-(2-methoxyethoxy) group at the 2-position of the pyrimidine ring remains intact throughout this transformation and can be a key feature for modulating the physicochemical properties of the final molecule.

A representative reaction scheme is the condensation of this compound with hydrazine hydrate. The reaction typically proceeds in a suitable solvent, such as ethanol (B145695), under reflux conditions. The resulting pyrazolo[1,5-a]pyrimidine will have the 2-(2-methoxyethoxy) substituent at the 7-position of the fused ring system.

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine Hydrate | 7-(2-methoxyethoxy)pyrazolo[1,5-a]pyrimidine |

This table is a generalized representation of the reaction and specific yields and conditions would be dependent on the detailed experimental procedure.

Beyond the synthesis of pyrazolo[1,5-a]pyrimidines, this compound is a precursor for a variety of other fused pyrimidine systems. The reactivity of the C4-chloro group allows for the introduction of diverse nucleophiles, which can then participate in intramolecular ring-closing reactions to form different polycyclic architectures.

For instance, reaction with aminophenols can lead to the formation of pyrimido[4,5-b]benzoxazines . In this case, the amino group of the aminophenol displaces the chlorine atom, and a subsequent intramolecular cyclization occurs via the hydroxyl group to form the fused oxazine (B8389632) ring.

Similarly, reactions with aminothiophenols can yield pyrimido[4,5-b]benzothiazines . The synthetic strategy is analogous, with the thiol group of the aminothiophenol acting as the nucleophile for the cyclization step.

The formation of pyrrolo[2,3-d]pyrimidines can also be envisioned through a multi-step sequence starting from this compound. This would typically involve the introduction of a side chain at the 4-position that can be subsequently cyclized to form the fused pyrrole (B145914) ring.

The following table summarizes some of the potential polycyclic systems that can be derived from this compound.

| Nucleophile | Fused Ring System Formed | Resulting Polycyclic Derivative |

| Aminophenol | Oxazine | Pyrimido[4,5-b]benzoxazine |

| Aminothiophenol | Thiazine | Pyrimido[4,5-b]benzothiazine |

| Appropriately substituted amine | Pyrrole | Pyrrolo[2,3-d]pyrimidine |

This table illustrates potential synthetic pathways. The feasibility and specific conditions for these reactions would require experimental validation.

Applications of 4 Chloro 2 2 Methoxyethoxy Pyrimidine As a Synthetic Building Block

Precursor in Complex Heterocycle Synthesis

There is no available scientific literature to suggest that 4-Chloro-2-(2-methoxyethoxy)pyrimidine has been utilized as a precursor for the synthesis of complex heterocyclic structures.

No research has been found that documents the use of this compound in the generation of diverse pyrimidine-based chemical libraries.

Specific examples or methodologies for the application of this compound in the assembly of fused heterocyclic systems such as Pyrazolo[1,5-a]pyrimidines or Furo[2,3-d]pyrimidines are not present in the current body of scientific literature.

Intermediate in the Design and Preparation of Functional Materials

Information regarding the role of this compound as an intermediate in the design and preparation of functional materials is not available in published research.

There are no documented instances of this compound being incorporated into conjugated polymer systems.

The utility of this compound in the fields of supramolecular chemistry or as a ligand for coordination chemistry has not been reported in scientific literature.

Scaffold for Target-Oriented Organic Synthesis

Currently, there is no evidence in the scientific literature of this compound being employed as a scaffold for target-oriented organic synthesis.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Protocols

The synthesis of pyrimidine (B1678525) derivatives traditionally involves methods that may utilize hazardous reagents and solvents. rasayanjournal.co.in Future research concerning 4-Chloro-2-(2-methoxyethoxy)pyrimidine will likely prioritize the development of more environmentally benign and efficient synthetic strategies.

One promising approach is the adoption of microwave-assisted synthesis . This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various pyrimidine derivatives. nih.gov For a compound like this compound, microwave irradiation could be explored for the key chlorination and etherification steps, potentially leading to a more sustainable manufacturing process.

Another green chemistry approach involves the use of non-toxic solvents and milder reaction conditions . For instance, the synthesis of a similar compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, was successfully achieved using ethanol (B145695) as a solvent at room temperature, which is a significant improvement over methods requiring high-boiling, toxic solvents like dimethylformamide. mdpi.com Similar protocols could be developed for the synthesis of this compound, reducing the environmental impact of its production.

Furthermore, one-pot, multi-component reactions represent a highly efficient and sustainable strategy for synthesizing complex molecules from simple precursors in a single step, minimizing waste and resource consumption. rasayanjournal.co.in Designing a multi-component reaction to construct the this compound scaffold would be a significant advancement in its green synthesis.

| Green Synthesis Approach | Potential Benefits for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy usage. nih.gov |

| Use of Greener Solvents | Reduced toxicity and environmental impact. mdpi.com |

| Milder Reaction Conditions | Increased safety and energy efficiency. mdpi.com |

| Multi-Component Reactions | Improved atom economy, reduced waste, simplified procedures. rasayanjournal.co.in |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is largely dictated by the chloro-substituent at the 4-position and the methoxyethoxy group at the 2-position of the pyrimidine ring. Future research is expected to delve into novel transformations that leverage these functionalities.

Catalytic cross-coupling reactions , such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the 4-position of the pyrimidine ring serves as a handle for such transformations, allowing for the introduction of a wide array of substituents. Research on analogous 4-chloropyrimidine (B154816) derivatives has demonstrated the feasibility of these reactions. mdpi.com Exploring these catalytic methods with this compound could lead to the synthesis of novel derivatives with potentially interesting biological or material properties.

C-H activation is another emerging area that could be applied to this compound. This strategy allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to molecular diversification. While challenging, the development of catalytic systems for the selective C-H functionalization of the pyrimidine core or the pendant methoxyethoxy group would open up new avenues for creating complex molecular architectures.

The exploration of photoredox catalysis could also unveil novel reactivity patterns. This technique uses visible light to initiate single-electron transfer processes, enabling unique transformations that are often difficult to achieve with traditional thermal methods. Applying photoredox catalysis to this compound could lead to the discovery of unprecedented reactions and the synthesis of novel chemical entities.

| Reaction Type | Potential Application to this compound |

| Suzuki-Miyaura Coupling | Introduction of aryl or vinyl groups at the 4-position. mdpi.com |

| Buchwald-Hartwig Amination | Formation of new C-N bonds at the 4-position. |

| C-H Activation | Direct functionalization of the pyrimidine ring or side chain. |

| Photoredox Catalysis | Access to novel radical-mediated transformations. |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental design. For this compound, advanced computational modeling can provide valuable insights into its structure-reactivity relationships.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule. nih.govjchemrev.com This information can help in predicting the most reactive sites for nucleophilic or electrophilic attack and in understanding the regioselectivity of reactions. For instance, DFT studies on similar chloropyrimidines have been used to rationalize their reactivity patterns in nucleophilic substitution reactions.

Quantitative Structure-Activity Relationship (QSAR) studies could be performed if a series of derivatives of this compound with measured biological activity were to be synthesized. nih.gov QSAR models correlate the structural features of molecules with their biological activities, providing predictive models that can guide the design of more potent compounds.

Molecular docking simulations are another valuable computational tool, particularly if this compound is investigated for medicinal chemistry applications. nih.govnih.gov By docking this compound and its potential derivatives into the active site of a biological target, researchers can predict binding affinities and modes of interaction, which is crucial for rational drug design.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. nih.govjchemrev.com |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. nih.gov |

| Molecular Docking | Prediction of binding interactions with biological targets. nih.govnih.gov |

Q & A

Q. What are the optimized synthetic routes for 4-chloro-2-(2-methoxyethoxy)pyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a chloro group at the pyrimidine’s 4-position with a 2-methoxyethoxy group requires carefully controlled conditions:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the methoxyethoxy group .

- Temperature : Reactions are often conducted at 80–100°C to balance reactivity and byproduct formation .

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns. The methoxyethoxy group’s protons appear as a triplet (δ ~3.5–4.0 ppm) and a quartet (δ ~3.7–4.2 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles, critical for understanding regioselectivity in further reactions .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Q. What are the common reactivity patterns of this compound in substitution reactions?

- Methodological Answer : The chloro group at position 4 is highly electrophilic, favoring nucleophilic substitution (e.g., with amines or thiols). Key considerations:

- Regioselectivity : Steric hindrance from the 2-methoxyethoxy group directs substitution to the 4-position .

- Solvent Effects : Protic solvents (e.g., ethanol) stabilize transition states in SN2 mechanisms .

- Byproduct Mitigation : Excess nucleophile (1.5–2 equiv) minimizes incomplete substitution .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxyethoxy substituent influence the regioselectivity of electrophilic aromatic substitution (EAS) on the pyrimidine ring?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution. The methoxyethoxy group’s electron-donating effect via resonance directs EAS to the 5-position .

- Experimental Validation : Nitration or halogenation reactions monitored by HPLC or LC-MS confirm predicted regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with systematic variations (e.g., replacing chloro with fluoro or altering the methoxyethoxy chain length) .

- Target Validation : Use kinase inhibition assays (e.g., EGFR or CDK2) to identify specific binding interactions .

- Data Normalization : Control for solvent effects (DMSO vs. aqueous buffers) and cell line variability in cytotoxicity assays .

Q. How can researchers design experiments to probe the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Measure and values using enzyme activity assays (e.g., spectrophotometric monitoring of NADH oxidation) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., ATP-binding pockets) .

- Mutagenesis : Introduce point mutations (e.g., T790M in EGFR) to validate critical binding residues .

Q. What analytical approaches address gaps in physicochemical data (e.g., logP, solubility) for this compound?

- Methodological Answer :

- Experimental Determination :

- logP : Shake-flask method (octanol/water partition) .

- Solubility : High-throughput solubility screening using UV-Vis spectroscopy in buffered solutions (pH 1–7.4) .

- In Silico Prediction : Tools like ACD/Labs or ChemAxon estimate properties when experimental data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.